2-O-(alpha-D-Glucopyranosyl)-D-galactose
2-O-(alpha-D-Glucopyranosyl)-D-galactose
Brand Name:
Vulcanchem
CAS No.:
7368-73-2
VCID:
VC0013986
InChI:
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
342.297
2-O-(alpha-D-Glucopyranosyl)-D-galactose
CAS No.: 7368-73-2
Cat. No.: VC0013986
Molecular Formula: C12H22O11
Molecular Weight: 342.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7368-73-2 |
|---|---|
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.297 |
| IUPAC Name | (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
| Standard InChI | InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
| Standard InChI Key | PZDOWFGHCNHPQD-IJVVWVSMSA-N |
| SMILES | C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator